Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
CAS No.: 442553-94-8
Cat. No.: VC7193487
Molecular Formula: C27H20ClNO5S
Molecular Weight: 505.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442553-94-8 |
|---|---|
| Molecular Formula | C27H20ClNO5S |
| Molecular Weight | 505.97 |
| IUPAC Name | benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C27H20ClNO5S/c1-17-25(27(30)33-16-18-7-3-2-4-8-18)23-15-24(21-9-5-6-10-22(21)26(23)34-17)29-35(31,32)20-13-11-19(28)12-14-20/h2-15,29H,16H2,1H3 |
| Standard InChI Key | ROOFQTLMLWXMMT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OCC5=CC=CC=C5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a naphtho[1,2-b]furan scaffold—a bicyclic system combining a benzene ring fused to a furan moiety. At position 5 of the naphthofuran system, a 4-chlorobenzenesulfonamido group is attached via a sulfonamide linkage (). Position 3 hosts a benzyl ester (), while position 2 contains a methyl substituent. The IUPAC name, benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g]benzofuran-3-carboxylate, reflects this arrangement.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 505.97 g/mol |
| XLogP3 (Predicted) | ~6.2 (estimated) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide moiety may facilitate hydrogen bonding with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the construction of the naphtho[1,2-b]furan core. A common approach includes:
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Furan Ring Formation: Cyclization of a naphthol derivative with a propargyl alcohol under acidic conditions.
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Sulfonamide Incorporation: Reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
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Esterification: Benzylation of the carboxylic acid group using benzyl bromide or chloride under Mitsunobu conditions.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HSO, 80°C, 12 h | 62 |
| 2 | 4-ClCHSOCl, EtN, DCM, 0°C→RT | 78 |
| 3 | BnBr, DIAD, PPh, THF, reflux | 85 |
Challenges include regioselectivity in sulfonamide attachment and purifying the final product due to its high molecular weight and low solubility in polar solvents.
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct pharmacological data are scarce, structurally analogous sulfonamide-bearing naphthofurans exhibit:
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Antimicrobial Activity: Inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis.
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Anticancer Effects: Intercalation into DNA or tubulin polymerization disruption.
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Anti-inflammatory Action: COX-2 enzyme inhibition.
The 4-chlorophenyl group may enhance target affinity through hydrophobic interactions, while the sulfonamide could engage in hydrogen bonding with catalytic residues (e.g., Ser/Thr in kinases).
Research Challenges and Limitations
Biological Characterization Gaps
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No published IC values or animal studies exist.
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Metabolic stability and toxicity profiles remain unexamined.
Future Directions
Structural Modifications
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Introducing polar groups (e.g., hydroxyl, amine) to improve solubility.
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Replacing the benzyl ester with a prodrug moiety for enhanced bioavailability.
Collaborative Studies
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Computational Modeling: Molecular docking to identify potential targets.
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High-Throughput Screening: Prioritizing lead optimization.
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